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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
N-methyl-1-(4-nitrophenyl)methanesulfonamide is a distinct organic molecule featuring a

nitroaromatic group, a flexible methylene bridge, and an N-methylated sulfonamide moiety. This

combination of functional groups suggests potential applications as a synthetic intermediate in

medicinal chemistry and materials science.[1][2] A thorough understanding of its three-

dimensional structure, conformational preferences, and electronic properties is paramount for

predicting its reactivity, biological interactions, and stability. This guide provides a multi-faceted

approach to the complete structural elucidation of this compound, integrating spectroscopic,

crystallographic, and computational methodologies. We delve into the causality behind

experimental choices, offering not just protocols but a strategic framework for comprehensive

molecular characterization, designed for scientists engaged in chemical synthesis and drug

development.

Introduction
The Sulfonamide Scaffold: A Cornerstone in Medicinal
Chemistry
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in pharmacology, forming

the basis of a wide array of therapeutic agents.[3] Its unique electronic and hydrogen-bonding
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capabilities allow it to serve as a versatile pharmacophore in drugs ranging from antibacterial

agents to diuretics and anti-inflammatory compounds.[4] The structural arrangement of

substituents around the sulfonamide core dictates its biological activity, making detailed

structural analysis a critical step in the development of new chemical entities.[3]

Profile of N-methyl-1-(4-
nitrophenyl)methanesulfonamide
The subject of this guide, N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS No. 85952-

29-0), is a specific derivative within this broad class.[5][6] Its structure is characterized by:

An N-methylated sulfonamide group, which removes the acidic proton typical of primary and

secondary sulfonamides, altering its hydrogen bonding capacity and pharmacokinetic profile.

A 4-nitrophenyl ring, a common moiety in biologically active compounds that can influence

receptor binding and metabolic pathways.[7][8] The strong electron-withdrawing nature of the

nitro group significantly impacts the molecule's electronic properties.

A methylene (-CH₂-) linker, which provides conformational flexibility between the aromatic

ring and the sulfonyl center, distinguishing it from compounds where the sulfonyl group is

directly attached to the phenyl ring.

Rationale for In-depth Structural Analysis
A comprehensive structural characterization is not merely an academic exercise; it is a

foundational requirement for any further development. This analysis enables researchers to:

Confirm Chemical Identity: Unambiguously verify the successful synthesis of the target

molecule.

Elucidate Structure-Activity Relationships (SAR): Understand how the molecule's specific 3D

shape and electronic distribution might interact with biological targets.

Predict Physicochemical Properties: Inform predictions of solubility, stability, and reactivity.

Ensure Quality Control: Establish a reference standard for purity and identity for batch-to-

batch consistency in pharmaceutical manufacturing.
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Core Physicochemical and Structural Properties
A summary of the fundamental properties of the molecule is presented below, compiled from

authoritative chemical databases.

Property Value Source

IUPAC Name

N-methyl-1-(4-

nitrophenyl)methanesulfonami

de

[5]

CAS Number 85952-29-0 [6]

Molecular Formula C₈H₁₀N₂O₄S [5]

Molecular Weight 230.24 g/mol [5]

Melting Point 151-153 °C [6]

SMILES

CNS(=O)

(=O)CC1=CC=C(C=C1)--

INVALID-LINK--[O-]

[5]

Spectroscopic Characterization
Spectroscopic methods provide the first layer of structural evidence, confirming the presence of

key functional groups and the connectivity of the molecular framework in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a

molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete

structural map can be assembled.

Expert Insight: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its high polarity

is suitable for dissolving the sulfonamide, and its boiling point allows for variable temperature

experiments if needed to study conformational dynamics. Furthermore, any residual water peak

is well-separated from the primary signals of interest.
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3.1.1 Predicted ¹H NMR Analysis Based on the molecular structure, the following proton signals

are anticipated.

Proton Group
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Rationale

Aromatic (Ha) ~8.2 Doublet 2H

Protons ortho to

the electron-

withdrawing NO₂

group are

strongly

deshielded.

Aromatic (Hb) ~7.6 Doublet 2H

Protons meta to

the NO₂ group

are less

deshielded than

Ha.

Methylene (-

CH₂-)
~4.5 Singlet 2H

Situated between

two electron-

withdrawing

groups (sulfonyl

and nitrophenyl).

N-Methyl (-CH₃) ~2.8 Singlet 3H

Attached to the

nitrogen of the

sulfonamide

group.

3.1.2 Predicted ¹³C NMR Analysis The carbon spectrum would corroborate the ¹H data,

showing distinct signals for each unique carbon environment, including the ipso, ortho, meta,

and para carbons of the phenyl ring, as well as the methylene and N-methyl carbons.

3.1.3 Experimental Protocol: NMR Spectrum Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference

signal at 0.00 ppm.[9]

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock

signal of the solvent.

Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans) followed by a ¹³C spectrum

(e.g., 1024 scans or more). Further 2D experiments like COSY and HSQC can be run to

confirm H-H and C-H correlations, respectively.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and providing

structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is

a soft ionization technique well-suited for this molecule, likely producing a prominent

protonated molecular ion [M+H]⁺.

Expert Insight: Analyzing the fragmentation pattern helps validate the proposed structure. The

weakest bonds, such as the C-S and S-N bonds, are expected to cleave preferentially,

providing puzzle pieces that can be reassembled to confirm the overall connectivity.

3.2.1 Predicted Fragmentation Pathway
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[M+H]⁺
m/z = 231.04
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(Loss of CH₃NSO₂)

 C-S Cleavage
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(Loss of NO₂)

 Benzylic Cleavage
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Caption: Predicted ESI-MS fragmentation pathway for the molecule.

3.2.2 Experimental Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 μL/min).

Ionization: Use positive ion mode to generate the [M+H]⁺ ion. Optimize source parameters

(e.g., capillary voltage, gas flow, temperature) to maximize the signal.

Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion.

Tandem MS (MS/MS): Select the parent ion (m/z 231.04) and subject it to collision-induced

dissociation (CID) to generate and detect fragment ions, which can then be compared to the

predicted pathway.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups within

the molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The two strong, sharp bands for the sulfonyl group (asymmetric and symmetric

stretching) and the nitro group are highly characteristic. Their presence provides immediate

and compelling evidence for these core structural components.[10]

3.3.1 Characteristic Vibrational Frequencies

Functional Group
Predicted Wavenumber
(cm⁻¹)

Vibration Type

Aromatic C-H 3100 - 3000 Stretch

N-O (Nitro) 1550 - 1515 (asymmetric) Stretch

1355 - 1315 (symmetric) Stretch

S=O (Sulfonyl) 1350 - 1300 (asymmetric) Stretch

1160 - 1120 (symmetric) Stretch

C-N 1340 - 1250 Stretch

3.3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the

ATR crystal (e.g., diamond or germanium).

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.

Background Scan: Run a background spectrum of the empty ATR stage to subtract

atmospheric (CO₂, H₂O) contributions.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Crystallographic and Conformational Analysis
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While spectroscopy defines connectivity, single-crystal X-ray diffraction provides the definitive,

high-resolution 3D structure of the molecule in the solid state, revealing precise bond lengths,

angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the absolute structure of a crystalline solid.

Analysis of related sulfonamide crystal structures suggests that the molecular packing will be

governed by weak intermolecular interactions.[11]

Expert Insight: The torsion angle between the phenyl ring and the S-C bond is a key parameter.

Unlike systems where the sulfonyl group is directly attached to the ring, the methylene bridge

here allows for greater rotational freedom.[12] The observed conformation in the crystal will

represent a low-energy state influenced by crystal packing forces, such as weak C-H···O

hydrogen bonds involving the sulfonyl and nitro oxygen atoms.[11]

4.1.1 Experimental Workflow: Crystal Structure Determination
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

4.1.2 Detailed Protocol

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a

saturated solution of the compound in a solvent mixture (e.g., ethanol/water or
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dichloromethane/hexane).

Mounting: Select a high-quality, defect-free crystal (<0.5 mm) and mount it on a goniometer

head.

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a modern X-ray

diffractometer. Collect a full sphere of diffraction data.

Data Reduction: Integrate the raw diffraction images and apply corrections for experimental

factors to obtain a set of structure factors.

Structure Solution: Determine the initial phases of the structure factors using direct methods

or Patterson methods to reveal an initial electron density map.

Structure Refinement: Build a molecular model into the electron density map and refine the

atomic positions and displacement parameters against the experimental data using full-

matrix least-squares methods.

Validation: Check the final model for chemical sense and validate it using standard

crystallographic software, culminating in a Crystallographic Information File (CIF).

Computational Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful

predictive and complementary tool. It allows for the analysis of structural and electronic

properties that are difficult to measure experimentally, such as the distribution of frontier

molecular orbitals.[10][13]

Density Functional Theory (DFT) Modeling
Expert Insight: A key advantage of DFT is the ability to model the molecule in the gas phase,

free from the influence of crystal packing or solvent effects. This provides insight into the

molecule's intrinsic conformational preferences. Comparing the computationally optimized

geometry with the experimental X-ray structure can reveal the extent to which intermolecular

forces influence the solid-state conformation.[13]

5.1.1 DFT Analysis Workflow
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Caption: A typical workflow for DFT-based molecular property calculation.

5.1.2 Analysis of Molecular Properties

Optimized Geometry: Provides theoretical bond lengths and angles for comparison with X-

ray data.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding

chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack,

while the LUMO indicates sites for nucleophilic attack.[14]

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution

across the molecule. The negative potential (red/yellow) regions, expected around the

oxygen atoms of the nitro and sulfonyl groups, are sites prone to electrophilic attack. The

positive potential (blue) regions are susceptible to nucleophilic attack.[13]
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Conclusion
The comprehensive structural analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide
requires an integrated, multi-technique approach. NMR and mass spectrometry establish the

fundamental connectivity and molecular formula, while IR spectroscopy confirms the presence

of key functional groups. For ultimate structural definition, single-crystal X-ray diffraction

provides unparalleled detail on the three-dimensional arrangement and intermolecular

interactions in the solid state. These experimental techniques, when augmented by

computational DFT studies, deliver a holistic understanding of the molecule's structural,

electronic, and conformational properties. This rigorous characterization is the essential

foundation upon which all further research, from synthetic applications to drug discovery, must

be built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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